Cas no 95828-47-0 ([8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-)

[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- structure
95828-47-0 structure
Productnaam:[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-
CAS-nummer:95828-47-0
MF:C32H22O12
MW:598.509890079498
CID:805428
PubChem ID:25023403

[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • [8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)-
    • [8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'
    • crisamicin A
    • CRS-A
    • 95828-47-0
    • Q27282289
    • (8,8'-BI-2H-FURO(3,2-B)NAPHTHO(2,3-D)PYRAN)-2,2',6,6',11,11'-HEXONE, 3,3',3A,3'A,5,5',11B,11'B-OCTAHYDRO-10,10'-DIHYDROXY-5,5'-DIMETHYL-, (3AS-(3A.ALPHA.,5.ALPHA.,8(3AR*,5R*,11BR*),11B.ALPHA.))-
    • (8,8'-BI-2H-FURO(3,2-B)NAPHTHO(2,3-D)PYRAN)-2,2',6,6',11,11'-HEXONE, 3,3',3A,3'A,5,5',11B,11'B-OCTAHYDRO-10,10'-DIHYDROXY-5,5'-DIMETHYL-, (3AS,3'AS,5S,5'S,11BS,11'BS)-
    • (8,8'-Bi-2H-furo(3,2-b)naphtho(2,3-d)pyran)-2,2',6,6'11,11'-hexone, 3,3',3a,3'a,5,5',11b,11'b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-, (3aS-(3aalpha,5alpha,8(3aR*,5R*,11bR*),11balpha))-
    • KJ7654W82V
    • (11S,15S,17S)-7-hydroxy-5-[(11S,15S,17S)-7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
    • UNII-KJ7654W82V
    • Inchi: InChI=1S/C32H22O12/c1-9-21-25(31-17(41-9)7-19(35)43-31)29(39)23-13(27(21)37)3-11(5-15(23)33)12-4-14-24(16(34)6-12)30(40)26-22(28(14)38)10(2)42-18-8-20(36)44-32(18)26/h3-6,9-10,17-18,31-34H,7-8H2,1-2H3/t9-,10-,17-,18-,31+,32+/m0/s1
    • InChI-sleutel: IPAXVRZEFNMCLP-GJPLRXPFSA-N
    • LACHT: CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC8C7OC(=O)C8)C

Berekende eigenschappen

  • Exacte massa: 598.11112613g/mol
  • Monoisotopische massa: 598.11112613g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 1
  • Complexiteit: 1380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 180Ų
  • XLogP3: 1.7

[8,8'-Bi-2H-furo[3,2-b]naphtho[2,3-d]pyran]-2,2',6,6',11,11'-hexone,3,3',3'a,3a,5,5',11'b,11b-octahydro-10,10'-dihydroxy-5,5'-dimethyl-,(3'aS,3aS,5S,5'S,11'bS,11bS)- Gerelateerde literatuur

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